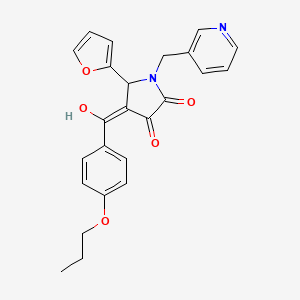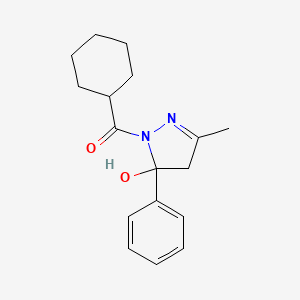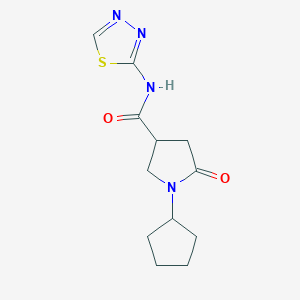![molecular formula C21H24N2O3 B5400491 N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5400491.png)
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide, also known as DMXB-A, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide is a selective agonist of the α7 nAChR, which is a subtype of the nAChR family. The α7 nAChR is widely expressed in the central nervous system and is involved in a range of physiological processes, including learning and memory, inflammation, and pain perception. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide binds to the α7 nAChR and activates it, leading to a range of biochemical and physiological effects.
Biochemical and physiological effects:
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has also been shown to have neuroprotective effects by reducing neuronal cell death and promoting neuronal survival. In addition, N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has been shown to have analgesic effects by reducing pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has several advantages for lab experiments. It is a selective agonist of the α7 nAChR, which allows researchers to study the specific effects of α7 nAChR activation. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide is also relatively stable and can be easily synthesized in the lab. However, N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several future directions for research on N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide. One area of research is the potential use of N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide in the treatment of Alzheimer's disease. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential therapeutic benefits in humans. Another area of research is the potential use of N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide in the treatment of schizophrenia. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has been shown to improve cognitive function and reduce symptoms in animal models of schizophrenia, and further research is needed to determine its potential therapeutic benefits in humans. Finally, further research is needed to determine the long-term effects of N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide and its potential use in other neurological disorders.
Conclusion:
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide is a novel compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the α7 nAChR and has been shown to have anti-inflammatory, neuroprotective, and analgesic effects. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has several advantages for lab experiments, but also has some limitations. Future research on N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide is needed to determine its potential therapeutic benefits in Alzheimer's disease, schizophrenia, and other neurological disorders.
Méthodes De Synthèse
The synthesis of N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide involves several steps, including the preparation of 2-aminophenylacetic acid, which is then reacted with 2,6-dimethylmorpholine to form the corresponding amide. This amide is then subjected to a series of reactions to yield N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide. The synthesis of N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and analgesic effects. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
Propriétés
IUPAC Name |
N-[2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14-8-10-17(11-9-14)20(24)22-19-7-5-4-6-18(19)21(25)23-12-15(2)26-16(3)13-23/h4-11,15-16H,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBLUFXBTJPJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5400416.png)

![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)
![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5400451.png)
![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)

![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5400470.png)
![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400486.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5400495.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5400497.png)

